molecular formula C20H18ClNO2 B1454295 2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-52-8

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1454295
M. Wt: 339.8 g/mol
InChI Key: PGRRDHUZQAAQDV-UHFFFAOYSA-N
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Description

The compound “2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This backbone is substituted with various functional groups .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, the quinoline backbone can be synthesized using the Skraup reaction, Doebner reaction, or Combes quinoline synthesis . The ethoxyphenyl and carbonyl chloride groups can then be added through subsequent reactions .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques. For instance, nuclear magnetic resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex and depend on the specific functional groups present in the molecule. For instance, the carbonyl chloride group is typically very reactive and can undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, the melting point and boiling point can be determined using thermal analysis techniques, while the solubility can be determined using solubility tests .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing new derivatives of hydroquinolines and pyrimido[4,5-b]quinoline, exploring the chemical properties and potential applications of these compounds in various fields, including organic chemistry and material science (Ghoneim & Assy, 2015).

Fluorescence Derivatization for HPLC

The use of quinoline derivatives as fluorescence derivatization agents for alcohols in HPLC highlights their potential in analytical chemistry, improving the detection and quantification of alcohols in complex mixtures (Yoshida, Moriyama, & Taniguchi, 1992).

Optical and Nonlinear Optical Properties

Studies on quinoline derivatives have shown their potential in applications requiring nonlinear optical properties, such as optical limiting, indicating their relevance in developing advanced optical materials (Ruanwas et al., 2010).

Organic Syntheses Applications

Research has also focused on the preparation and use of quinoline compounds in the synthesis of alkynes, demonstrating the versatility of these compounds in organic synthesis and their potential as intermediates in the production of various organic compounds (Marinetti & Savignac, 2003).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. Typically, safety data sheets (SDS) provide information on the potential hazards, safe handling procedures, and emergency measures .

Future Directions

The future directions for research on such compounds could involve exploring their potential uses in various fields, such as medicine or materials science. This could involve conducting further studies to better understand their properties and mechanisms of action .

properties

IUPAC Name

2-(3-ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(21)23)16-9-8-12(2)13(3)19(16)22-18/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRRDHUZQAAQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001185447
Record name 2-(3-Ethoxyphenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

CAS RN

1160261-52-8
Record name 2-(3-Ethoxyphenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160261-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Ethoxyphenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001185447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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